molecular formula C6H5BrN2O2 B021949 6-Bromo-2-methyl-3-nitropyridine CAS No. 22282-96-8

6-Bromo-2-methyl-3-nitropyridine

Cat. No. B021949
CAS RN: 22282-96-8
M. Wt: 217.02 g/mol
InChI Key: PCNVKBBKROTUNS-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-nitropyridine is a chemical compound with the empirical formula C6H5BrN2O2 . It is a solid substance and is often used in research .


Synthesis Analysis

The synthesis of nitropyridines, which are similar to 6-Bromo-2-methyl-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl-3-nitropyridine is represented by the SMILES string Cc1nc(Br)ccc1N+=O . The InChI key for this compound is PCNVKBBKROTUNS-UHFFFAOYSA-N .

Scientific Research Applications

, allows for various chemical transformations. Researchers utilize it to synthesize complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom is reactive and can be substituted with other groups, while the nitro group can be reduced to an amine, offering a pathway to a wide range of derivatives.

Environmental Studies

In environmental studies, 6-Bromo-2-methyl-3-nitropyridine and its derivatives can be used to study degradation pathways and the environmental fate of organic pollutants. Understanding its breakdown can inform the development of more eco-friendly compounds.

Each of these applications leverages the unique chemical properties of 6-Bromo-2-methyl-3-nitropyridine , demonstrating its importance in scientific research across various fields. The compound’s reactivity and structural flexibility make it a valuable tool for innovation and discovery .

properties

IUPAC Name

6-bromo-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNVKBBKROTUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646104
Record name 6-Bromo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-3-nitropyridine

CAS RN

22282-96-8
Record name 6-Bromo-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-6-METHYL-5-NITROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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